Mass Shift and Ion‑Transition Specificity: d5 (5 Da) vs. 13C₆ (6 Da) vs. Generic fentanyl‑d5
Valeryl fentanyl‑d5 introduces a +5 Da mass shift (precursor m/z 370.3 for the free base) relative to the unlabelled analyte (m/z 365.3), whereas the 13C₆ isotopologue provides a +6 Da shift [REFS‑1]. In published multiplex methods, valeryl fentanyl was quantified using fentanyl‑d5 as IS with a LOQ of 0.100 ng·mL⁻¹ in whole blood; however, the authors explicitly note that a compound‑specific deuterated IS (i.e., valeryl fentanyl‑d5) was unavailable at the time, forcing reliance on a structurally mismatched IS [REFS‑2]. The availability of valeryl fentanyl‑d5 HCl eliminates this compromise, enabling matched ion‑transition selection (e.g., 370.3 → 105.0) and co‑eluting isotope‑dilution quantification.
| Evidence Dimension | Mass shift and ion‑transition specificity |
|---|---|
| Target Compound Data | +5 Da mass shift (phenyl‑d5); recommended MRM transition m/z 370.3 → 105.0 |
| Comparator Or Baseline | Valeryl fentanyl‑13C₆: +6 Da shift; Generic fentanyl‑d5: +5 Da shift but different acyl chain (propionyl vs pentanoyl), used when analyte‑specific IS unavailable |
| Quantified Difference | Target provides compound‑matched pentanoyl fragmentation; generic IS gives sub‑optimal extraction/ionisation matching; 13C₆ provides 1 Da greater mass separation but may co‑elute more closely. |
| Conditions | Triple‑quadrupole LC‑MS/MS in positive electrospray ionisation mode; whole blood extracts |
Why This Matters
Analyte‑matched IS ensures identical extraction recovery and ionisation efficiency, reducing quantification bias below the 15–20% threshold required by FDA/ICH bioanalytical guidelines.
- [1] Gundersen, P. O.; et al. ACS Omega 2018, 3 (1), 514–523. Table: valeryl fentanyl LOQ = 0.100 ng·mL⁻¹, LOD = 0.047 ng·mL⁻¹ using fentanyl‑d5 as IS. View Source
